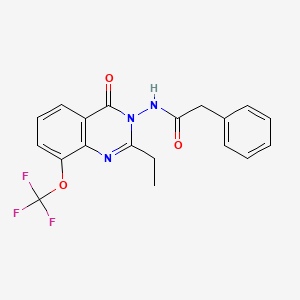![molecular formula C67H42N4 B15218111 6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B15218111.png)
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and heterocyclic components, making it a subject of interest in materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as carbazole derivatives and phenanthroimidazole precursors. These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling. The reaction conditions usually involve an inert atmosphere, elevated temperatures, and the use of solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, is common in industrial settings.
化学反応の分析
Types of Reactions
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrogenated aromatic compounds. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
科学的研究の応用
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole has several scientific research applications, including:
Materials Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties and stability.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and as a therapeutic agent due to its interaction with biological macromolecules.
Industry: The compound’s stability and electronic properties make it a candidate for use in electronic devices and sensors.
作用機序
The mechanism of action of 6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of the compound, making it suitable for applications in electronic devices. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and stability.
類似化合物との比較
Similar Compounds
9H-Carbazole Derivatives: Compounds like 3,6-bis(tricyclo[3.3.1.13,7]dec-1-yl)-9H-carbazole share structural similarities and are studied for similar applications.
Phenanthroimidazole Derivatives: These compounds have similar core structures and are used in materials science and organic electronics.
Uniqueness
6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole stands out due to its combination of multiple aromatic rings and heterocyclic components, which confer unique electronic and photophysical properties. This makes it particularly valuable for applications in OLEDs and other electronic devices.
特性
分子式 |
C67H42N4 |
|---|---|
分子量 |
903.1 g/mol |
IUPAC名 |
6,9-bis(4-carbazol-9-ylphenyl)-2-naphthalen-2-yl-3-phenylphenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C67H42N4/c1-2-16-50(17-3-1)71-66-58-39-33-48(45-30-36-52(37-31-45)70-63-24-12-8-20-55(63)56-21-9-13-25-64(56)70)42-60(58)59-41-47(32-38-57(59)65(66)68-67(71)49-27-26-43-14-4-5-15-46(43)40-49)44-28-34-51(35-29-44)69-61-22-10-6-18-53(61)54-19-7-11-23-62(54)69/h1-42H |
InChIキー |
XYUNPWYNKCZNPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C4=C(C=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C3C=CC(=C9)C1=CC=C(C=C1)N1C3=CC=CC=C3C3=CC=CC=C31)N=C2C1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl (5R,7S)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B15218030.png)
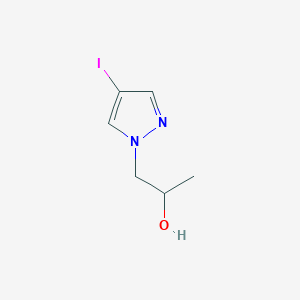
![4-[(1R)-1-aminoethyl]benzene-1-sulfonamide](/img/structure/B15218041.png)
![4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)

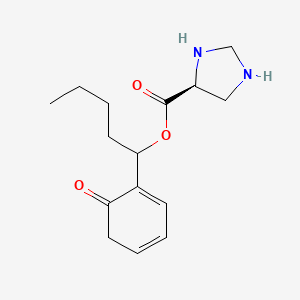
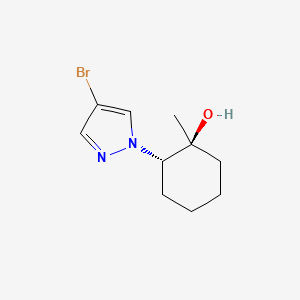
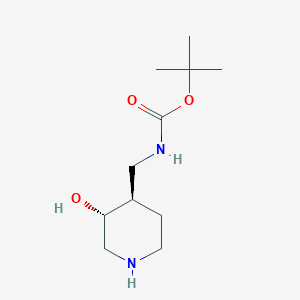
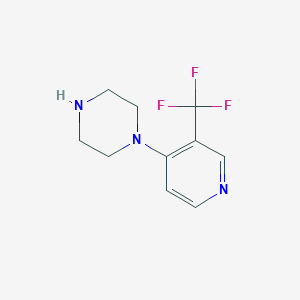
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)
![2-(Tetrahydro-2H-pyran-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B15218073.png)
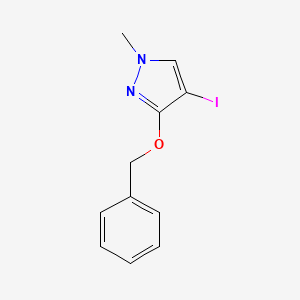
![3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B15218083.png)
